molecular formula C18H18N4O3S B2713370 ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-4-phenylthiazole-5-carboxylate CAS No. 1013773-15-3

ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-4-phenylthiazole-5-carboxylate

Cat. No. B2713370
CAS RN: 1013773-15-3
M. Wt: 370.43
InChI Key: YBRJVOMBODQNGN-UHFFFAOYSA-N
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Description

Ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-4-phenylthiazole-5-carboxylate, also known as CPTH2, is a small molecule inhibitor that has been developed for the inhibition of histone acetyltransferase (HAT) enzymes. HATs are enzymes that catalyze the transfer of acetyl groups from acetyl-CoA to lysine residues on histone proteins, which can lead to changes in chromatin structure and gene expression. CPTH2 has been shown to selectively inhibit the activity of the HAT enzyme p300/CBP, which has been implicated in the development of several types of cancer.

Scientific Research Applications

Reaction Mechanisms and Synthesis

  • Unexpected Reaction and Mechanism Study : A study by Ledenyova et al. (2018) explored the reaction mechanism of a related compound, ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates, with thiourea. This research is significant for understanding the complex reactions and potential applications of similar compounds in organic synthesis (Ledenyova et al., 2018).

  • Synthesis of Related Compounds : Ghozlan et al. (2014) conducted further studies with ethyl 5‐Amino‐3‐phenyl‐1H‐pyrazole‐4‐carboxylate1, a compound structurally similar to the subject compound. This research aids in understanding the synthetic pathways and potential modifications of such compounds (Ghozlan et al., 2014).

Corrosion Inhibition

  • Inhibitive Effect on Steel Corrosion : A study by Tebbji et al. (2005) examined the effect of pyrazole-type organic compounds, including similar compounds to the subject chemical, on steel corrosion in hydrochloric acid solution. This type of research is crucial for industrial applications, particularly in materials science and engineering (Tebbj et al., 2005).

Biological and Medicinal Applications

  • Anticancer and Anti-inflammatory Agents : Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, structurally related to the subject compound, and evaluated them for anticancer and anti-5-lipoxygenase activities. This kind of research is fundamental in the development of new therapeutic agents (Rahmouni et al., 2016).

properties

IUPAC Name

ethyl 2-[(1,5-dimethylpyrazole-3-carbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-4-25-17(24)15-14(12-8-6-5-7-9-12)19-18(26-15)20-16(23)13-10-11(2)22(3)21-13/h5-10H,4H2,1-3H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRJVOMBODQNGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=NN(C(=C2)C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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